Marmesin is a naturally occurring dihydrofuranocoumarin, recognized primarily as a critical biosynthetic intermediate for linear furanocoumarins such as psoralen. Found in various plants, including those of the Rutaceae and Apiaceae families, it serves as a fundamental building block in both natural and laboratory synthesis. Its defined structure and role as a precursor make it a valuable procurement choice for researchers in synthetic chemistry and pharmacology who require a reliable starting point for producing more complex, photoactive compounds or for studying the biological activities of coumarin derivatives.
Substituting high-purity Marmesin with its biosynthetic precursor, umbelliferone, or its downstream product, psoralen, is often unviable. Umbelliferone lacks the dihydrofuran ring crucial for conversion into linear furanocoumarins, making it unsuitable as a direct precursor substitute. Psoralen, while structurally related, exhibits significant phototoxicity and DNA-intercalating properties that are often absent or less pronounced in Marmesin, making it inappropriate for applications where these effects are undesirable. Furthermore, using crude plant extracts introduces dozens of uncharacterized, bioactive compounds, which can cause significant experimental variability and interfere with both chemical synthesis and biological assays, compromising reproducibility and data interpretation.
For synthetic applications targeting psoralens, Marmesin is a demonstrably effective precursor. In engineered E. coli systems designed for biocatalysis, the conversion of umbelliferone to Marmesin is a critical step. Recent metabolic engineering efforts have achieved a Marmesin titer of 203.69 mg/L, with a molar conversion rate of 81.4% from the precursor demethylsuberosin, showcasing its suitability for high-yield production pathways. This contrasts with traditional chemical synthesis routes for psoralens, which often involve multiple steps, harsh conditions, and can result in poor overall yields.
| Evidence Dimension | Precursor Conversion Efficiency |
| Target Compound Data | 81.4% molar conversion rate (to Marmesin) in an engineered E. coli fed-batch fermentation system. |
| Comparator Or Baseline | Traditional multi-step chemical syntheses of psoralens, which are often reported with poor to moderate overall yields. |
| Quantified Difference | The biocatalytic route using Marmesin as a key intermediate achieves high conversion, which is often superior to the overall yields of lengthy chemical syntheses. |
| Conditions | Engineered E. coli whole-cell biocatalysis in fed-batch fermentation. |
For researchers producing psoralen or its derivatives, procuring Marmesin for use in a biocatalytic or chemoenzymatic step offers a more efficient and sustainable synthesis route compared to building the core structure from simpler chemicals.
Marmesin demonstrates a distinct cytotoxicity profile compared to its well-known derivative, psoralen. In a study on K562 human leukemia cells, psoralen exhibited an IC50 value of 24.4 µg/mL. In contrast, studies on Marmesin have shown it to have moderate cytotoxic effects in other cell lines, such as A549 lung carcinoma and KB oral carcinoma cells, with IC50 values of 13.0 µM and 14.7 µM respectively (equivalent to approx. 3.2 µg/mL and 3.6 µg/mL). While direct comparison is limited by different cell lines, this suggests a differentiated activity profile, which is critical for mechanism-of-action studies.
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
| Target Compound Data | ~13.0 µM (A549 cells) and ~14.7 µM (KB cells) |
| Comparator Or Baseline | Psoralen: 24.4 µg/mL (K562 cells) |
| Quantified Difference | The compounds exhibit cytotoxic activity in different concentration ranges and against different cell lines, indicating non-interchangeable biological effects. |
| Conditions | In vitro cell-based cytotoxicity assays (MTT). |
This distinction is critical for researchers needing a coumarin scaffold without the specific, high-potency cytotoxic or phototoxic effects of psoralen, or for use as a comparator compound in structure-activity relationship studies.
As a coumarin, Marmesin's stability is pH-dependent, a critical factor for processability and formulation. The lactone ring in the coumarin structure is susceptible to hydrolysis under neutral to alkaline (basic) conditions, leading to ring-opening and the formation of coumarinic acid. For experimental reproducibility in aqueous solutions, maintaining a slightly acidic pH is recommended to ensure the structural integrity of the compound. This contrasts with compounds that are stable across a broader pH range. Furthermore, for long-term storage, solutions in solvents like DMSO should be kept at -20°C or -80°C to prevent degradation.
| Evidence Dimension | Chemical Stability |
| Target Compound Data | Lactone ring is prone to hydrolysis under neutral to basic conditions. |
| Comparator Or Baseline | Compounds lacking a pH-sensitive lactone ring, which exhibit greater stability in neutral or basic aqueous media. |
| Quantified Difference | Qualitative but critical difference in required handling conditions for maintaining compound integrity. |
| Conditions | Aqueous solutions, particularly at neutral or alkaline pH. |
Buyers must account for this pH sensitivity in process design, formulation, and storage to ensure experimental reproducibility and prevent loss of material, a consideration not necessary for more robust chemical structures.
Ideal for research groups and manufacturers employing modern synthesis techniques that combine chemical and biological steps. Using Marmesin as a starting material in engineered microbial systems or with isolated enzymes allows for the efficient and specific production of psoralen and its derivatives, avoiding the low yields and harsh reagents of some traditional chemical routes.
Serves as a critical comparator compound in pharmacological studies. Its structural relationship but differing cytotoxicity profile to psoralen allows researchers to dissect the specific roles of the furan ring's aromatization and other structural features in the biological activity of linear furanocoumarins.
For projects aiming to leverage the coumarin scaffold for therapeutic benefits (e.g., anti-inflammatory, anti-angiogenic effects) without the DNA-damaging phototoxicity associated with psoralens. Marmesin provides a core structure that can be modified to enhance desired activities while avoiding the liabilities of its downstream photoactive relatives.